Monomethyl Glutarate-1,5-13C2

Description

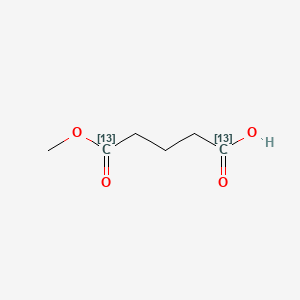

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-5-oxo(1,5-13C2)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8)/i5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMRTYCHDPMBFN-MPOCSFTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C](=O)CCC[13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Monomethyl Glutarate-1,5-13C2: A Technical Guide for Advanced Metabolic Research

This technical guide provides an in-depth exploration of Monomethyl Glutarate-1,5-13C2, a stable isotope-labeled compound with significant potential for researchers, scientists, and drug development professionals. This document moves beyond a simple data sheet to offer a comprehensive understanding of its chemical properties, synthesis considerations, analytical characterization, and, most importantly, its nuanced applications in metabolic tracing and drug discovery.

Introduction: The Significance of Stable Isotope Tracing with Monomethyl Glutarate-1,5-13C2

Stable isotope labeling is a powerful technique that allows for the precise tracking of molecules through complex biological systems.[1][2][3] By replacing specific atoms with their heavier, non-radioactive isotopes, researchers can elucidate metabolic pathways, quantify flux, and understand the fate of drugs and their metabolites.[4] Monomethyl Glutarate-1,5-13C2, with its two 13C labels at the terminal carboxyl groups, offers a unique tool for investigating dicarboxylic acid metabolism and its role in various physiological and pathological states.

Glutarate and its derivatives are intermediates in several metabolic pathways, and their dysregulation has been implicated in certain metabolic disorders. The esterification to a monomethyl form can potentially enhance cell permeability, a common strategy to facilitate the entry of metabolic probes into the intracellular environment.[5][6] However, it is crucial to consider the potential for spontaneous or enzymatic hydrolysis of the ester group, which can influence experimental design and data interpretation.[7] This guide will delve into these critical aspects, providing the necessary context for robust experimental design.

Chemical and Physical Properties

Understanding the fundamental properties of Monomethyl Glutarate-1,5-13C2 is paramount for its effective use. While specific experimental data for the isotopically labeled variant is not extensively published, we can infer its properties from its unlabeled counterpart, Monomethyl Glutarate.

| Property | Value (for unlabeled Monomethyl Glutarate) | Reference |

| CAS Number | 1189708-76-6 (for 1,5-13C2 labeled) | N/A |

| Molecular Formula | C4¹³C₂H₁₀O₄ | [8][9] |

| Molecular Weight | 148.13 g/mol | [8][9] |

| Appearance | Inferred to be a liquid or solid | N/A |

| Boiling Point | 150-151 °C at 10 mmHg | N/A |

| Density | 1.169 g/mL at 25 °C | N/A |

| Solubility | Information not available | N/A |

Note: The physical properties of the isotopically labeled compound are expected to be very similar to the unlabeled analogue.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of Monomethyl Glutarate-1,5-13C2 is not publicly available, a plausible synthetic route can be conceptualized based on established methods for synthesizing unlabeled monomethyl glutarate and other isotopically labeled compounds. The key is the introduction of the 13C labels at the C1 and C5 positions.

A likely precursor for this synthesis would be Glutaric-1,5-13C2 acid. The synthesis would then involve a selective mono-esterification of this labeled dicarboxylic acid.

Conceptual Synthesis Workflow:

Sources

- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Simple Esterification of [1-13C]-Alpha-Ketoglutarate Enhances Membrane Permeability and Allows for Noninvasive Tracing of Glutamate and Glutamine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple Esterification of [1-13C]-Alpha-Ketoglutarate Enhances Membrane Permeability and Allows for Noninvasive Tracing of Glutamate and Glutamine Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to Monomethyl Glutarate-1,5-13C2 in Metabolic Research

Introduction: Unveiling Metabolic Fates with Precision

In the intricate landscape of cellular metabolism, the ability to trace the journey of individual molecules is paramount to understanding health and disease. Stable isotope-labeled compounds have emerged as indispensable tools for researchers, offering a non-radioactive and precise method to track metabolic pathways.[1] Monomethyl Glutarate-1,5-13C2 (CAS No. 1189708-76-6) is a specialized isotopic tracer designed for the nuanced investigation of central carbon metabolism, particularly pathways intersecting with the Krebs cycle. This guide provides a comprehensive overview of its application, from the underlying metabolic rationale to detailed experimental protocols and data analysis strategies, tailored for researchers in drug discovery and metabolic sciences.

Monomethyl Glutarate-1,5-13C2 is a derivative of glutaric acid, a five-carbon dicarboxylic acid, where the carbon atoms of the two carboxyl groups are replaced with the stable isotope carbon-13.[2][3] The methyl ester modification enhances its potential for cellular uptake, making it a valuable tool for in vitro studies.

| Property | Value | Source |

| CAS Number | 1189708-76-6 | [2][3] |

| Molecular Formula | C4(13C)2H10O4 | [2] |

| Molecular Weight | 148.13 g/mol | [2] |

| Appearance | Colorless Oil | [3] |

| Synonyms | Pentanedioic Acid-13C2 1-Methyl Ester, Glutaric Acid-13C2 Monomethyl Ester, 4-(Methoxycarbonyl)butyric Acid-13C2 | [3] |

Metabolic Rationale and Applications

The utility of Monomethyl Glutarate-1,5-13C2 as a metabolic tracer is rooted in the central role of glutarate in amino acid catabolism. Glutarate is a key intermediate in the degradation pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[4][5] Upon entering the cell and subsequent hydrolysis of its methyl ester by intracellular esterases, the resulting Glutarate-1,5-13C2 is activated to its coenzyme A (CoA) derivative, Glutaryl-CoA-1,5-13C2.

The mitochondrial enzyme Glutaryl-CoA dehydrogenase (GCDH) then catalyzes the oxidative decarboxylation of Glutaryl-CoA to Crotonyl-CoA and CO2.[4][5][6][7] This enzymatic step is of significant clinical interest as genetic deficiencies in GCDH lead to the metabolic disorder glutaric aciduria type 1.[4]

The 1,5-13C2 labeling pattern is particularly insightful. As Glutaryl-CoA-1,5-13C2 is metabolized, one of the 13C labels is lost as 13CO2 during the conversion to crotonyl-CoA. The remaining 13C-labeled carbons can then be traced as they are further metabolized, providing a direct measure of flux through this pathway.

Experimental Workflow: A Step-by-Step Guide

The successful application of Monomethyl Glutarate-1,5-13C2 in metabolic tracer studies hinges on a meticulously planned and executed experimental workflow. The following protocol is a robust starting point for in vitro cell culture experiments.

Cell Culture and Tracer Administration

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. This is typically between 50-60% confluency. Allow cells to adhere and stabilize overnight.

-

Media Preparation: The choice of cell culture medium is critical. For tracer studies, it is advisable to use a custom medium that lacks the unlabeled counterpart of the tracer to maximize isotopic enrichment. In this case, a glutamine-free medium may be suitable, depending on the specific research question, to direct the cells to utilize the provided tracer.

-

Tracer Preparation: Prepare a stock solution of Monomethyl Glutarate-1,5-13C2 in a sterile solvent such as DMSO or ethanol. The final concentration in the cell culture medium will need to be optimized, but a starting point could be in the range of 1-5 mM, similar to concentrations used for other metabolic tracers like glutamine.

-

Tracer Incubation: Remove the standard culture medium and replace it with the tracer-containing medium. The incubation time should be sufficient to achieve isotopic steady-state, where the fractional labeling of intracellular metabolites is stable. This can range from a few hours to over 24 hours, depending on the cell line and the metabolic pathway under investigation. Preliminary time-course experiments are recommended to determine the optimal incubation period.

Metabolite Quenching and Extraction

To accurately capture the metabolic state of the cells, enzymatic activity must be abruptly halted.

-

Quenching: Aspirate the tracer-containing medium and rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a cold quenching solution, such as 80% methanol, to the culture plate and incubate at -80°C for at least 15 minutes.

-

Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. Centrifuge at high speed to pellet the cellular debris. The supernatant contains the intracellular metabolites.

Analytical Methodologies: Deciphering the Isotopic Signatures

The analysis of 13C-labeled metabolites is primarily accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for separating and identifying labeled metabolites.

-

Sample Preparation for GC-MS: Many polar metabolites, such as dicarboxylic acids, require chemical derivatization to increase their volatility for GC-MS analysis. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.

-

Fragmentation Analysis: The mass spectrum of the derivatized, 13C-labeled metabolites will show a shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments corresponding to the number of incorporated 13C atoms. For Monomethyl Glutarate-1,5-13C2, after hydrolysis and derivatization, the resulting glutarate derivative will have a molecular weight that is two mass units higher than its unlabeled counterpart. Analysis of the fragmentation patterns can reveal the position of the labels within the molecule.

NMR Spectroscopy

13C NMR spectroscopy provides detailed information about the specific location of the 13C labels within a molecule.

-

Chemical Shifts: The presence of a 13C nucleus at a specific position will give rise to a signal in the 13C NMR spectrum. The chemical shift of this signal is influenced by the local chemical environment of the carbon atom. For Glutarate-1,5-13C2, signals corresponding to the labeled carboxyl carbons would be expected.

-

13C-13C Coupling: If both labeled carbons are retained in a downstream metabolite, the coupling between these adjacent 13C nuclei can provide valuable structural information.

| Analytical Technique | Advantages | Considerations |

| Mass Spectrometry | High sensitivity, suitable for complex mixtures, provides mass isotopomer distributions. | May require derivatization, fragmentation can be complex. |

| NMR Spectroscopy | Provides positional information of labels, non-destructive. | Lower sensitivity compared to MS, requires higher concentrations of metabolites. |

Data Interpretation: From Raw Data to Biological Insight

The ultimate goal of a tracer experiment is to translate the measured isotopic labeling patterns into meaningful biological information, such as the relative contribution of a pathway to a particular metabolite pool or the absolute rate of metabolic flux.

The labeling pattern of downstream metabolites will reveal the metabolic fate of the glutarate backbone. For instance, tracing the 13C label into Krebs cycle intermediates such as succinate, fumarate, and malate can quantify the contribution of amino acid catabolism to anaplerosis.

Conclusion: A Versatile Tool for Metabolic Discovery

Monomethyl Glutarate-1,5-13C2 represents a sophisticated tool for the detailed investigation of cellular metabolism. By enabling the precise tracing of carbon atoms from amino acid catabolism into the central metabolic pathways, it offers researchers a powerful means to dissect complex metabolic networks. A thorough understanding of the underlying biochemistry, coupled with rigorous experimental design and advanced analytical techniques, will unlock the full potential of this isotopic tracer in advancing our knowledge of metabolic regulation in health and disease.

References

-

Glutaryl-CoA dehydrogenase. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

- Sauer, U., Lasko, D. R., Fiaux, J., Hochuli, M., Glaser, R., Szyperski, T., Wüthrich, K., & Bailey, J. E. (2007). Biochemistry and bioenergetics of glutaryl-CoA dehydrogenase deficiency. Journal of Inherited Metabolic Disease, 30(5), 683-690.

- Köpke, J., Zschocke, J., & Hoffmann, G. F. (2009). Proposed metabolic pathway of 3-OH-GA formation. Glutaryl-CoA is formed within the catabolic pathway of lysine, tryptohan, and hydroxylysine. Journal of Inherited Metabolic Disease, 32(1), 137-143.

-

GeneCards. (n.d.). GCDH Gene (Protein Coding), Glutaryl-CoA Dehydrogenase. Retrieved January 15, 2026, from [Link]

-

UniProt. (n.d.). GCDH - Glutaryl-CoA dehydrogenase, mitochondrial - Homo sapiens (Human). Retrieved January 15, 2026, from [Link]

- Dei, A., Tasselli, G., & Gaggini, M. (2022).

- D'Agostino, L. A., & Daniele, S. G. (2022). Dicarboxylic Acids as pH Sensors for Hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging. Analytical Chemistry, 94(30), 10639-10646.

-

Pharmaffiliates. (n.d.). Monomethyl Glutarate-1,5-13C2 | CAS No : 1189708-76-6. Retrieved January 15, 2026, from [Link]

- Lane, A. N., & Fan, T. W. M. (2018). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolites, 8(1), 13.

- Faubert, B., Vincent, E. E., Griss, T., & Jones, R. G. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology, 43, 31-37.

- Minogue, C. E., He, J., de Carvalho, B. M., Ringel, A. E., & Pearce, E. L. (2022). Glutarate regulates T cell metabolism and anti-tumour immunity.

- Bikkina, S., Kawamura, K., & Sarin, M. M. (2022). Distribution and stable carbon isotopic composition of dicarboxylic acids, ketocarboxylic acids and α-dicarbonyls in fresh and aged biomass burning aerosols. Atmospheric Chemistry and Physics, 22(11), 7489-7504.

- Antoniewicz, M. R. (2013). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic Engineering, 16, 55-63.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000661). Retrieved January 15, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000148). Retrieved January 15, 2026, from [Link]

- Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194.

- Cahoon, A. B., & Chapman, K. D. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(8), 536.

- Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis. Metabolic Engineering, 28, 103-113.

- Jeffrey, F. M., Roach, J. S., Storey, C. J., Sherry, A. D., & Malloy, C. R. (1997). TCA cycle flux estimates from NMR- and GC-MS-determined [13C]glutamate isotopomers in liver. American Journal of Physiology-Cell Physiology, 272(6), C2049-C2062.

- Merritt, M. E., Harrison, C., Kovacs, Z., & Sherry, A. D. (2022). 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity. Metabolites, 12(3), 221.

-

Human Metabolome Database. (n.d.). Showing metabocard for Monomethyl glutaric acid (HMDB0000858). Retrieved January 15, 2026, from [Link]

- Silvestre, V., Mija, A., & Remaud, G. S. (2018). Full Spectrum Isotopic 13C NMR Using Polarization Transfer for Position-Specific Isotope Analysis. Analytical Chemistry, 90(15), 9091-9097.

-

Glycosynth. (n.d.). Esterase activity. Retrieved January 15, 2026, from [Link]

- Chen, J., Wang, Y., & Xu, Q. (2023). α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture. Frontiers in Nutrition, 10, 1169438.

Sources

- 1. Glutarate regulates T cell metabolism and anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. Biochemistry and bioenergetics of glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

Monomethyl Glutarate-1,5-¹³C₂: A Technical Guide for Advanced Research Applications

Abstract

This technical guide provides an in-depth exploration of Monomethyl Glutarate-1,5-¹³C₂, a stable isotope-labeled dicarboxylic acid monoester. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product description to detail the compound's core applications, underlying scientific principles, and field-proven methodologies. We will dissect its critical role as an internal standard for high-precision quantitative analysis by mass spectrometry and its function as a metabolic tracer for elucidating complex biochemical pathways. This guide offers comprehensive, step-by-step protocols, data interpretation frameworks, and the causal reasoning behind experimental choices, empowering researchers to leverage this tool for generating robust and reproducible data in metabolomics, pharmacokinetic studies, and metabolic flux analysis.

Introduction: The Scientific Utility of Stable Isotope Labeling

Stable isotope-labeled (SIL) compounds are indispensable tools in modern biomedical research. By replacing common atoms like ¹²C, ¹H, or ¹⁴N with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N), we create chemical analogues that are virtually identical in their physical and chemical behavior to their native counterparts.[1][2] However, their increased mass makes them readily distinguishable by mass spectrometry (MS). This fundamental principle underpins the two primary applications of Monomethyl Glutarate-1,5-¹³C₂: serving as a superior internal standard for quantitative assays and acting as a tracer to map the flow of atoms through metabolic networks.[1][2]

Monomethyl Glutarate-1,5-¹³C₂ (CAS: 1189708-76-6) is a derivative of glutaric acid, a key intermediate in the metabolism of the amino acids lysine and tryptophan.[3][4] The ¹³C labels are strategically placed at both carboxyl carbons (C1 and C5), providing a distinct mass shift that is stable and not subject to chemical exchange.[4][5]

Compound Specifications:

| Property | Value |

| Chemical Name | 5-methoxy-5-oxo(1,5-¹³C₂)pentanoic acid |

| CAS Number | 1189708-76-6[4][5] |

| Molecular Formula | C₄¹³C₂H₁₀O₄ |

| Molecular Weight | 148.13 g/mol [4][5] |

| Synonyms | Pentanedioic Acid-¹³C₂ 1-Methyl Ester, Glutaric Acid-¹³C₂ Monomethyl Ester |

Application I: High-Fidelity Quantification as an Internal Standard

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), precision and accuracy are paramount. The use of a SIL internal standard is the gold standard for achieving reliable quantification, as it effectively corrects for variations that can occur during sample processing and analysis.[2]

The Principle of Isotope Dilution Mass Spectrometry

The core principle is that a known amount of the SIL internal standard (Monomethyl Glutarate-1,5-¹³C₂) is spiked into every sample, calibrator, and quality control sample at the very beginning of the workflow.[2] Because the SIL standard is chemically identical to the unlabeled analyte of interest (e.g., endogenous monomethyl glutarate), it experiences the same extraction inefficiencies, matrix-induced ion suppression or enhancement, and instrument variability.[2] By measuring the ratio of the analyte's MS signal to the internal standard's MS signal, these variations are normalized, leading to highly accurate and precise quantification.

Experimental Workflow: Quantification of a Dicarboxylic Acid Monoester in Human Plasma

This section details a validated, self-validating protocol for the quantification of an unlabeled analogue, such as monomethyl glutarate, in a complex biological matrix like human plasma.

Workflow Overview Diagram:

Caption: LC-MS/MS quantification workflow.

Step-by-Step Protocol:

-

Preparation of Standards:

-

Prepare a stock solution of unlabeled monomethyl glutarate (the analyte) in methanol at 1 mg/mL.

-

Prepare a stock solution of Monomethyl Glutarate-1,5-¹³C₂ (the internal standard, IS) in methanol at 1 mg/mL.

-

Create a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the analyte stock solution.

-

Prepare an IS working solution by diluting the IS stock solution to a constant concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of human plasma (sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL) to each tube and vortex briefly. This ensures the IS is present before any potential loss of analyte.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Dicarboxylic acids are readily deprotonated.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical): The selection of precursor and product ions is critical for specificity. These would be optimized by direct infusion of the analyte and IS.

-

-

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |

| Monomethyl Glutarate (Analyte) | m/z 145.1 | m/z 113.1 (Loss of CH₃OH) | -15 |

| Monomethyl Glutarate-1,5-¹³C₂ (IS) | m/z 147.1 | m/z 114.1 (Loss of ¹³CH₃OH) | -15 |

-

Data Analysis:

-

Integrate the chromatographic peak areas for both the analyte and the IS MRM transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Application II: A Metabolic Tracer for Pathway Elucidation

Beyond quantification, Monomethyl Glutarate-1,5-¹³C₂ can serve as a powerful tracer to investigate cellular metabolism, particularly the catabolic pathways of lysine and tryptophan.[3][4] This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows researchers to track the journey of the ¹³C atoms as they are incorporated into downstream metabolites.[6][7]

Principles of ¹³C Metabolic Flux Analysis

In a ¹³C tracer experiment, cells are cultured in a medium where a standard nutrient is replaced by its ¹³C-labeled counterpart.[6] After a period of incubation, intracellular metabolites are extracted and their mass isotopologue distributions (MIDs) are measured by mass spectrometry. The MID reveals the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2), which reflects the different metabolic routes taken by the ¹³C atoms.[7] By analyzing these labeling patterns, one can infer the relative activity or "flux" through specific biochemical reactions.

Proposed Metabolic Fate of Monomethyl Glutarate-1,5-¹³C₂

To be an effective tracer, Monomethyl Glutarate-1,5-¹³C₂ must be taken up by cells and enter a metabolic pathway. The proposed bioactivation and subsequent metabolism are as follows:

-

Cellular Uptake & Hydrolysis: The monoester is likely transported into the cell where ubiquitous intracellular esterase enzymes hydrolyze the methyl ester bond. This reaction releases methanol and ¹³C-labeled glutarate.[8]

-

Mitochondrial Entry & Activation: The resulting Glutarate-1,5-¹³C₂ enters the mitochondria. Here, it is activated to its coenzyme A (CoA) derivative, Glutaryl-CoA-1,5-¹³C₂, which is the central intermediate in this pathway.

-

Catabolism via GCDH: The mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of Glutaryl-CoA-¹³C₂ to Crotonyl-CoA-¹³C₁.[4][9] In this critical step, the ¹³C-label at the C1 position is lost as ¹³CO₂. The remaining four-carbon unit, now containing one ¹³C atom, proceeds through further metabolism.

Metabolic Pathway Diagram:

Caption: Proposed metabolic pathway for Monomethyl Glutarate-1,5-¹³C₂.

Application in Studying Glutaric Aciduria Type I

Glutaric Aciduria Type I (GA-I) is an inherited metabolic disorder caused by a deficiency in the GCDH enzyme.[4][10] This leads to the accumulation of glutaric acid and neurotoxic metabolites. Using Monomethyl Glutarate-1,5-¹³C₂ as a tracer in patient-derived cells (e.g., fibroblasts) could provide a direct functional readout of the pathway's activity.

Experimental Design:

-

Cell Culture: Culture GA-I patient fibroblasts and healthy control fibroblasts in parallel.

-

Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of Monomethyl Glutarate-1,5-¹³C₂. Incubate for a defined period (e.g., 24 hours) to allow for uptake and metabolism.

-

Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites using a cold methanol/water solution.

-

LC-MS Analysis: Analyze the cell extracts using high-resolution mass spectrometry to measure the mass isotopologue distributions of key pathway metabolites.

-

Data Interpretation:

-

In Control Cells: Expect to see a significant pool of M+1 labeled Crotonyl-CoA and downstream metabolites, indicating flux through the GCDH enzyme. A pool of M+2 Glutaryl-CoA will also be present.

-

In GA-I Cells: Expect a significant accumulation of M+2 labeled Glutarate and Glutaryl-CoA. Conversely, the M+1 labeled pool of Crotonyl-CoA will be drastically reduced or absent, directly demonstrating the enzymatic block. The ratio of M+2 Glutarate to M+1 downstream metabolites can serve as a quantitative measure of the pathway impairment.

-

Conclusion and Future Perspectives

Monomethyl Glutarate-1,5-¹³C₂ is a versatile and powerful tool for the modern research scientist. Its utility as a stable isotope-labeled internal standard ensures the highest level of accuracy and reproducibility in quantitative LC-MS/MS assays, a critical requirement for pharmacokinetic studies and clinical biomarker validation. Furthermore, its potential as a metabolic tracer offers a sophisticated method to probe the intricacies of amino acid catabolism and investigate the pathophysiology of metabolic diseases like Glutaric Aciduria. By providing a stable, traceable substrate, it allows for direct measurement of enzymatic activity and metabolic flux in a cellular context. The methodologies and principles outlined in this guide provide a robust framework for the successful application of Monomethyl Glutarate-1,5-¹³C₂ in generating high-impact, reliable scientific data.

References

-

Glutaric acid. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Monomethyl Glutarate-1,5-13C2. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

-

13C Metabolic Flux Analysis. (n.d.). Institute of Molecular Systems Biology. Retrieved January 15, 2026, from [Link]

-

Glutaric Acidemia, Pathogenesis and Nutritional Therapy. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

-

3-Hydroxy Glutaric Acid. (n.d.). Metabolon. Retrieved January 15, 2026, from [Link]

- Method of analysis of carboxylic acid by mass spectrometry. (n.d.). Google Patents.

-

Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. Retrieved January 15, 2026, from [Link]

-

Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. (2021). Communications Biology. Retrieved January 15, 2026, from [Link]

-

Glutarate regulates T cell metabolism and anti-tumour immunity. (n.d.). Nature. Retrieved January 15, 2026, from [Link]

-

Mitochondrial Carriers for Aspartate, Glutamate and Other Amino Acids: A Review. (2019). MDPI. Retrieved January 15, 2026, from [Link]

-

Contribution of glutamate dehydrogenase to mitochondrial glutamate metabolism studied by 13 C and 31 P nuclear magnetic resonance. (n.d.). Journal of Experimental Botany. Retrieved January 15, 2026, from [Link]

-

Monomethyl glutaric acid (HMDB0000858). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

-

Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. Retrieved January 15, 2026, from [Link]

-

Regulation of mitochondrial glutamine/glutamate metabolism by glutamate transport: studies with 15N. (n.d.). American Journal of Physiology-Cell Physiology. Retrieved January 15, 2026, from [Link]

-

Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Retrieved January 15, 2026, from [Link]

-

Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application. (2017). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 15, 2026, from [Link]

-

Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. (2015). Applied Microbiology and Biotechnology. Retrieved January 15, 2026, from [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved January 15, 2026, from [Link]

-

Selecting and optimizing transitions for LC-MS/MS methods. (2024). Forensic RTI. Retrieved January 15, 2026, from [Link]

-

C-13 Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]

-

13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

-

Scheduled MRM™ Algorithm for High Throughput Quantitative Analysis of Pesticides. (n.d.). AB SCIEX. Retrieved January 15, 2026, from [Link]

-

LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation. (2025, October 26). YouTube. Retrieved January 15, 2026, from [Link]

-

Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. (n.d.). Shimadzu. Retrieved January 15, 2026, from [Link]

-

The use of 13C glucose isotope tracers to analyze the glucose metabolism under acidosis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MONOMETHYL FUMARATE BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

-

LC/MS/MS retention time (t R ) and chosen MRM transitions for each analyte. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. (2010, September 2). SlideShare. Retrieved January 15, 2026, from [Link]

-

Minogue, S., et al. (2023). Glutarate regulates T cell metabolism and anti-tumour immunity. Nature Communications. Retrieved January 15, 2026, from [Link]

-

Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis. (2002). Current Drug Metabolism. Retrieved January 15, 2026, from [Link]

-

Mammalian metabolism of glutaric acid. (1969). Journal of Biological Chemistry. Retrieved January 15, 2026, from [Link]

-

Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases. (2020). Trends in Cell Biology. Retrieved January 15, 2026, from [Link]

-

Metabolic flux and the regulation of mammalian cell growth. (2011). Current Opinion in Biotechnology. Retrieved January 15, 2026, from [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. metabolon.com [metabolon.com]

- 3. Glutaric acid - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Adaptive laboratory evolution accelerated glutarate production by Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

Monomethyl Glutarate-1,5-13C2 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Monomethyl Glutarate-1,5-13C2

Introduction

The advent of stable isotope labeling has revolutionized our ability to trace metabolic pathways, quantify endogenous molecules, and understand the pharmacokinetics of drug candidates.[1] Among the array of tools available, 13C-labeled compounds are particularly valuable due to the non-radioactive and chemically stable nature of the 13C isotope, offering a safe and effective means for metabolic research.[2][3] Monomethyl Glutarate-1,5-13C2 is one such critical reagent, serving as an internal standard and tracer in studies involving fatty acid and amino acid metabolism.

The integrity of any experiment utilizing stable isotope-labeled compounds hinges on the chemical and isotopic purity of the tracer itself. Degradation of the compound can lead to inaccurate quantification, misinterpretation of metabolic fluxes, and ultimately, compromised research outcomes. Therefore, a comprehensive understanding of the stability profile of Monomethyl Glutarate-1,5-13C2 and the implementation of rigorous storage and handling protocols are not merely best practices—they are prerequisites for scientifically valid results.[4]

This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for maintaining the stability of Monomethyl Glutarate-1,5-13C2. We will explore its inherent chemical properties, potential degradation pathways, and provide field-proven protocols for optimal storage, handling, and stability assessment.

Chemical Profile and Inherent Stability

Monomethyl Glutarate-1,5-13C2, with the CAS Number 1189708-76-6, is the monomethyl ester of glutaric acid, isotopically labeled with Carbon-13 at the C1 and C5 positions.[5] Its structure contains two key functional groups that dictate its chemical behavior: a terminal carboxylic acid and a methyl ester.[6][7]

The ¹³C isotope is a stable, non-radioactive isotope of carbon.[3] Unlike radioactive isotopes such as ¹⁴C, it does not undergo radioactive decay.[9] Consequently, the primary stability concerns for Monomethyl Glutarate-1,5-13C2 are not related to radiological decomposition but to the chemical integrity of the molecule itself.[3][4] The precautions required are therefore identical to those for its unlabeled analogue.[3]

Potential Degradation Pathways

Understanding the potential routes of chemical breakdown is fundamental to designing an effective storage strategy. For Monomethyl Glutarate-1,5-13C2, the most significant risk is hydrolysis.

1. Ester Hydrolysis: The methyl ester group is the most reactive site on the molecule and is susceptible to hydrolysis. This reaction involves the cleavage of the ester bond by water, which would yield ¹³C₂-labeled glutaric acid and methanol. This process can be catalyzed by the presence of acids or bases and is accelerated by increased temperatures.[10] Given that the molecule itself contains a carboxylic acid group, autocatalysis is a theoretical possibility, particularly in the presence of moisture.

2. Microbial Degradation: Like many organic molecules, Monomethyl Glutarate can be a substrate for microbial growth.[11] If vials are opened in a non-sterile environment or if solutions are prepared with non-sterile solvents, contamination can lead to enzymatic degradation of the compound, altering its purity.[11]

3. Isotopic Exchange: Isotopic exchange, the swapping of the ¹³C label with the naturally abundant ¹²C from the environment (e.g., from atmospheric CO₂), is a minimal concern for carbon-labeled compounds under typical storage conditions.[4] This phenomenon is more relevant for labels like deuterium, which can be more labile.[12]

Optimal Storage and Handling Conditions

The primary goal of any storage protocol is to mitigate the factors that promote chemical degradation: temperature, moisture, light, and oxygen.[4] Based on vendor recommendations and general principles for stable isotope-labeled compounds, the following conditions are advised.

Recommended Storage Conditions Summary

| Parameter | Condition (Neat Compound) | Condition (In Solution) | Rationale |

| Temperature | 2-8°C (Short-term)[5] | ≤ -20°C (Short-term) | Slows down the rate of chemical reactions, primarily hydrolysis. |

| ≤ -20°C (Long-term) | ≤ -80°C (Long-term)[13] | Provides maximum stability for extended periods. | |

| Atmosphere | Inert Gas (Argon or Nitrogen)[4][9] | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis. |

| Moisture | Store in a desiccator | Use anhydrous solvents | Minimizes water availability to prevent ester hydrolysis.[4] |

| Light | Amber, light-blocking vials[4] | Amber, light-blocking vials | Prevents potential photochemical degradation. |

| Container | Tightly sealed glass vials | Tightly sealed glass vials with PTFE-lined caps | Ensures an inert storage environment and prevents leaching or contamination. |

Handling Best Practices

-

Equilibration: Before opening, allow the vial to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere: When handling the neat oil or preparing solutions, do so under a blanket of inert gas (e.g., argon or nitrogen) whenever possible.

-

Aliquotting: For frequent use, it is highly recommended to aliquot the primary stock into smaller, single-use vials. This minimizes the exposure of the main supply to atmospheric conditions and prevents contamination.

-

Solutions: When preparing solutions, use high-purity, anhydrous solvents. Aprotic solvents are generally preferred to minimize reactivity. Solutions are typically less stable than the neat compound and should be prepared fresh when possible. For storage, flash-freeze the solution aliquots in liquid nitrogen before placing them in a -80°C freezer.

Protocol for Long-Term Stability Assessment

A self-validating stability protocol is essential to ensure the continued purity of the compound over its intended shelf life. This involves analyzing the compound at defined intervals under controlled storage conditions.

Objective

To assess the chemical purity and isotopic enrichment of Monomethyl Glutarate-1,5-13C2 over time to establish a reliable shelf-life under specified storage conditions.

Methodology

-

Time Zero (T=0) Analysis:

-

Upon receipt, perform a full chemical analysis of a representative sample.

-

Technique: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a Mass Spectrometer (MS). LC-MS is ideal for separating the parent compound from potential degradants (e.g., ¹³C₂-glutaric acid) and confirming the mass (and thus isotopic labeling) of each peak.[1][4]

-

Data: Record the purity (as a percentage of the main peak area) and confirm the mass-to-charge ratio (m/z) of the parent ion. This serves as the baseline.

-

-

Sample Preparation for Storage:

-

Aliquot the compound into multiple small, amber glass vials, each containing enough material for a single analysis.

-

Flush the headspace of each vial with argon or nitrogen before sealing tightly with a PTFE-lined cap.

-

Divide the vials into sets for each time point (e.g., 3, 6, 12, 24, and 36 months).

-

Store the vials under the recommended long-term conditions (e.g., ≤ -20°C, protected from light).

-

-

Time-Point Analysis:

-

At each designated time point, remove one aliquot from storage.

-

Allow the vial to warm completely to room temperature in a desiccator.

-

Prepare the sample for analysis using the exact same procedure as the T=0 sample.

-

Analyze the sample using the pre-validated LC-MS method.

-

-

Data Evaluation:

-

Compare the purity from the current time point to the T=0 baseline.

-

Look for the appearance of new peaks or an increase in the area of existing impurity peaks. Specifically, monitor for the mass corresponding to ¹³C₂-glutaric acid.

-

A purity decrease of more than a pre-defined threshold (e.g., 2%) may indicate significant degradation.

-

Workflow for Stability Testing

Caption: Workflow for long-term stability assessment of Monomethyl Glutarate-1,5-13C2.

Conclusion

The reliability of metabolic research and quantitative analysis using Monomethyl Glutarate-1,5-13C2 is directly dependent on the chemical and isotopic integrity of the compound. The principal degradation pathway is ester hydrolysis, which can be effectively mitigated by strict control of temperature and moisture. By implementing the recommended storage conditions—refrigeration or freezing in a dark, dry, and inert environment—and adhering to meticulous handling practices, researchers can ensure the long-term stability of this vital reagent. Establishing a routine stability assessment protocol provides an additional layer of quality control, guaranteeing the accuracy and reproducibility of experimental data.

References

-

Monomethyl Glutarate-1,5-13C2 | 1189708-76-6. Pharmaffiliates. [Link]

-

How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]

-

How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]

-

Managing Storage of Radiolabeled Compounds. NIH Office of Research Services. [Link]

-

Flavor Compounds Identification and Reporting. MDPI. [Link]

-

Showing metabocard for Monomethyl glutaric acid (HMDB0000858). Human Metabolome Database. [Link]

-

Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Nature. [Link]

-

Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate. Nature. [Link]

-

Fatty Acid Metabolism Measured with Stable Isotope Tracers. University of Washington. [Link]

-

Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate. Nature Communications. [Link]

-

13C-Stable Isotope Labeling. University of North Texas Research. [Link]

-

Monomethyl glutarate | C6H10O4. PubChem. [Link]

Sources

- 1. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Human Metabolome Database: Showing metabocard for Monomethyl glutaric acid (HMDB0000858) [hmdb.ca]

- 7. Monomethyl glutarate | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. moravek.com [moravek.com]

- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 11. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Role of 13C Labeled Compounds in Metabolic Research

Abstract

The study of cellular metabolism, the intricate network of biochemical reactions that sustain life, is fundamental to advancing our understanding of physiology and pathology. The advent of stable isotope tracers, particularly Carbon-13 (¹³C) labeled compounds, has revolutionized this field. By replacing a standard ¹²C atom with its heavier, non-radioactive ¹³C counterpart, researchers can trace the journey of molecules through complex metabolic pathways.[1][2] This guide provides a comprehensive overview of the principles, methodologies, and applications of ¹³C labeled compounds in metabolic research. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to gain deeper insights into cellular function, disease mechanisms, and therapeutic interventions.

The Foundational Principle: Unveiling Metabolic Dynamics with ¹³C Tracers

At its core, the use of ¹³C labeled compounds hinges on a simple yet powerful premise: cells do not discriminate between ¹²C and ¹³C isotopes in their metabolic processes.[3] This allows researchers to introduce a ¹³C-labeled substrate, such as glucose or glutamine, into a biological system and track its transformation into various downstream metabolites.[1][4] The distribution of the ¹³C label within these metabolites, known as mass isotopomer distribution, provides a quantitative measure of the activity of different metabolic pathways.[5] This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for quantifying the rates (fluxes) of metabolic reactions within living cells.[4]

The power of ¹³C-MFA lies in its ability to provide a dynamic picture of metabolism, a significant leap from traditional methods that only offer static snapshots of metabolite concentrations.[6] By revealing the flow of carbon through the metabolic network, researchers can identify active and inactive pathways, pinpoint metabolic bottlenecks, and understand how cells adapt their metabolism in response to genetic or environmental changes.[7][8][9]

Designing a Robust ¹³C Tracer Experiment: A Step-by-Step Approach

A successful ¹³C tracer experiment requires meticulous planning and execution. The following steps outline the critical considerations for designing and implementing these studies.

The Art of Tracer Selection: Choosing the Right Tool for the Question

The choice of the ¹³C-labeled substrate is paramount and depends entirely on the specific metabolic pathway under investigation.[10][11]

-

[U-¹³C]-Glucose: A uniformly labeled glucose, where all six carbon atoms are ¹³C, is a versatile tracer for mapping central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[12][13]

-

Position-Specific Labeled Glucose: Tracers like [1,2-¹³C₂]glucose are particularly effective for dissecting the relative activities of glycolysis and the oxidative PPP.[10][12][14] The distinct labeling patterns generated in downstream metabolites allow for precise flux quantification in these interconnected pathways.[14]

-

¹³C-Glutamine: As a key anaplerotic substrate, ¹³C-labeled glutamine is invaluable for studying the TCA cycle and amino acid metabolism.[10]

-

Other Substrates: A variety of other ¹³C-labeled compounds, including fatty acids, amino acids, and pyruvate, are available to probe specific metabolic pathways.[15]

Table 1: Common ¹³C Labeled Tracers and Their Primary Applications

| Tracer | Primary Application(s) | Key Insights |

| [U-¹³C₆]glucose | General metabolic mapping, TCA cycle, biosynthesis | Comprehensive tracking of glucose-derived carbons.[12] |

| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | High precision for estimating fluxes in upper central carbon metabolism.[10][12] |

| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) cycle | Preferred tracer for detailed analysis of the TCA cycle.[10] |

| ¹³C-Fatty Acids | Fatty acid oxidation and biosynthesis | Tracing lipid metabolism and its contribution to energy production. |

| ¹³C-Amino Acids | Amino acid metabolism, protein synthesis | Understanding the fate of individual amino acids. |

Experimental Workflow: From Cell Culture to Data Acquisition

The successful execution of a ¹³C labeling experiment involves a series of carefully controlled steps.

Caption: A typical workflow for a ¹³C stable isotope labeling experiment.

Step-by-Step Protocol:

-

Cell Culture: Cells are cultured in a defined medium to ensure precise control over nutrient availability.[16] It is crucial to allow cells to reach a metabolic and isotopic steady state.[17]

-

Tracer Introduction: The ¹²C substrate is replaced with the chosen ¹³C-labeled tracer. The duration of labeling is critical and depends on the metabolic rates of the pathways being studied.[18]

-

Sampling and Quenching: At specific time points, cell samples are rapidly harvested and metabolism is quenched, typically using cold methanol, to prevent further enzymatic activity.

-

Metabolite Extraction: Intracellular metabolites are extracted from the cell pellets using appropriate solvent systems.

-

Analytical Detection: The extracted metabolites are analyzed to determine the mass isotopomer distribution.

Analytical Platforms: Deciphering the ¹³C Signature

Two primary analytical techniques are employed to measure the incorporation of ¹³C into metabolites: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][16]

Mass Spectrometry (MS): Sensitivity and Throughput

MS, particularly when coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is the most commonly used technique for ¹³C-MFA.[4][19] MS separates ions based on their mass-to-charge ratio, allowing for the precise quantification of different mass isotopomers of a metabolite.[7] High-resolution MS instruments are essential for resolving the small mass differences between ¹³C-labeled and unlabeled metabolites.[20]

-

Advantages: High sensitivity, high throughput, and the ability to analyze a wide range of metabolites.

-

Considerations: Requires derivatization for GC-MS analysis of non-volatile metabolites and sophisticated software for data processing.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Information

NMR spectroscopy provides unique insights into the specific position of ¹³C atoms within a molecule.[2][22] This positional information can be invaluable for resolving complex metabolic pathways.[22] While traditionally less sensitive than MS, recent advancements in NMR technology, including higher field magnets and cryoprobes, have significantly improved its utility in metabolomics.[22][23][24][25]

-

Advantages: Provides positional ¹³C labeling information, non-destructive, and requires minimal sample preparation.

-

Considerations: Lower sensitivity compared to MS, and spectra can be complex to interpret.[23]

Caption: Comparison of MS and NMR as analytical platforms for ¹³C metabolomics.

Data Analysis and Interpretation: From Raw Data to Biological Insight

The data generated from ¹³C tracer experiments requires sophisticated computational analysis to translate it into meaningful biological information.[6][16]

-

Isotopomer Distribution Analysis: The raw MS or NMR data is processed to determine the fractional abundance of each mass isotopomer for all detected metabolites.[5]

-

Metabolic Network Modeling: A stoichiometric model of the relevant metabolic pathways is constructed.

-

Flux Estimation: Iterative algorithms are used to find the set of metabolic fluxes that best explain the experimentally measured isotopomer distributions.[4]

This process yields a quantitative flux map, providing a detailed picture of the metabolic state of the cells under the experimental conditions.

Applications in Drug Development and Disease Research

The insights gained from ¹³C metabolic research have profound implications for drug development and the study of diseases.

Drug Development

-

Target Identification and Validation: By understanding the metabolic dependencies of diseased cells, such as cancer cells, researchers can identify novel therapeutic targets.[1]

-

Mechanism of Action Studies: ¹³C tracers can be used to elucidate how a drug modulates specific metabolic pathways, providing crucial information about its mechanism of action.[1]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds are used to track the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1][26][27]

-

Toxicity Assessment: Understanding how a drug impacts cellular metabolism can help in predicting and mitigating potential toxicities.[1]

Disease Research

-

Cancer Metabolism: ¹³C tracer studies have been instrumental in revealing the metabolic reprogramming that is a hallmark of cancer, including the Warburg effect and glutamine addiction.[14]

-

Metabolic Disorders: This technology is used to study the pathophysiology of diseases like diabetes, obesity, and non-alcoholic fatty liver disease.[1]

-

Neurodegenerative Diseases: Researchers are using ¹³C-labeled compounds to investigate altered brain energy metabolism in conditions such as Alzheimer's and Parkinson's disease.[23]

Future Perspectives: Expanding the Frontiers of Metabolic Research

The field of ¹³C metabolic research is continually evolving, with several exciting advancements on the horizon.

-

Dynamic Labeling Experiments: These approaches provide a more detailed view of metabolic fluxes by analyzing the rate of ¹³C incorporation over time.[9][16]

-

Multi-Isotope Tracing: The simultaneous use of different stable isotopes (e.g., ¹³C, ¹⁵N, ²H) can provide a more comprehensive picture of cellular metabolism.

-

In Vivo Studies: The application of ¹³C labeling techniques in whole organisms is providing valuable insights into systemic metabolism.[18]

-

Integration with Other 'Omics' Data: Combining metabolomic data with genomic, transcriptomic, and proteomic data will enable a more holistic understanding of cellular regulation.

Conclusion

¹³C labeled compounds have become an indispensable tool in the arsenal of metabolic researchers. The ability to trace the flow of atoms through intricate biochemical networks provides an unparalleled level of detail about cellular function. From fundamental biological discovery to the development of novel therapeutics, ¹³C-based metabolic analysis will continue to be a driving force in advancing our understanding of life at the molecular level.

References

-

13CFLUX.NET. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

- Chen, X., et al. (2012).

- Harris, I. T., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). JCI Insight.

- Le, A., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PLOS ONE.

-

ResearchGate. (n.d.). Two alternative 13 C-glucose-tracing strategies for analysis of metabolic fluxes in upper metabolism based on mass isotopomer measurements of 3-phosphoglycerate (3PG). Retrieved from [Link]

- Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering.

- Frontiers in Neuroscience. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell.

- Clendinen, C. S., et al. (2014).

- Cerdan, S., et al. (2009). 13C NMR spectroscopy applications to brain energy metabolism. Journal of Neurochemistry.

- American Chemical Society. (2024). Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging.

- American Chemical Society. (2021). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research.

-

PubMed. (n.d.). Labelling analysis for ¹³C MFA using NMR spectroscopy. Retrieved from [Link]

- American Chemical Society. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry.

- American Chemical Society. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry.

-

Moravek. (n.d.). Common Applications of Carbon-13 in the Medical Field. Retrieved from [Link]

- Springer Nature. (2019). Practical Guidelines for 13C-Based NMR Metabolomics.

-

PubMed Central. (n.d.). A roadmap for interpreting 13C metabolite labeling patterns from cells. Retrieved from [Link]

-

PubMed Central. (n.d.). Profiling the metabolism of human cells by deep 13C labeling. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Retrieved from [Link]

-

Frontiers. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical workflow of 13 C labelling experiment. Retrieved from [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

PubMed Central. (n.d.). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Retrieved from [Link]

-

PubMed Central. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]

-

PubMed Central. (n.d.). Applications of stable isotopes in clinical pharmacology. Retrieved from [Link]

-

University of North Texas. (n.d.). 13C-Stable Isotope Labeling. Retrieved from [Link]

- bioRxiv. (2025).

-

Oxford Academic. (n.d.). Development of a rapid and highly accurate method for 13C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. Retrieved from [Link]

-

NIST. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Retrieved from [Link]

-

FAO AGRIS. (n.d.). An Overview of Methods using 13C for Improved Compound Identification in Metabolomics and Natural Products. Retrieved from [Link]

-

ScienceDirect. (n.d.). 13C metabolic flux analysis in cell line and bioprocess development. Retrieved from [Link]

-

PubMed Central. (n.d.). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Retrieved from [Link]

- bioRxiv. (2024). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins.

-

F1000Research. (2015). In vivo stable isotope labeling of 13C and 15N.... Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. moravek.com [moravek.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. f1000research.com [f1000research.com]

- 19. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 20. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 25. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

- 26. metsol.com [metsol.com]

- 27. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Researcher's Guide to 13C Metabolic Flux Analysis

For: Researchers, scientists, and drug development professionals.

Abstract

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantitatively assessing the rates (fluxes) of intracellular metabolic reactions. By employing stable, non-radioactive isotopes like carbon-13 (¹³C), researchers can trace the journey of atoms through complex metabolic networks.[1] This methodology, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a dynamic and quantitative snapshot of cellular metabolism, which is invaluable for identifying metabolic bottlenecks, understanding disease states, and guiding metabolic engineering efforts.[1][2] This guide offers an in-depth exploration of the core principles of ¹³C-MFA, accompanied by detailed, field-proven protocols and data analysis workflows designed for professionals in academic research and drug development.

Introduction: The Rationale Behind Flux

Cellular metabolism is not a static collection of metabolites but a dynamic network of interconnected reactions. While traditional metabolomics provides a snapshot of metabolite concentrations, it doesn't reveal the rates at which these molecules are being produced and consumed. This is where ¹³C-MFA excels. By introducing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) into a biological system, we can track the incorporation of ¹³C atoms into downstream metabolites.[1] The resulting pattern of ¹³C enrichment, known as the mass isotopomer distribution (MID), is a direct reflection of the active metabolic pathways and their relative fluxes.[1] This powerful technique allows us to move beyond static measurements and gain a functional understanding of cellular physiology.[3]

Experimental Design: The Blueprint for a Successful MFA Study

A well-designed ¹³C-MFA experiment is critical for obtaining accurate and interpretable results. The following considerations are paramount:

Selection of the ¹³C-Labeled Substrate (Tracer)

The choice of the isotopic tracer is a crucial decision that directly impacts the precision and accuracy of the flux results.[4] There is no single "best" tracer; the optimal choice depends on the specific metabolic pathways of interest.[4]

-

[U-¹³C]-Glucose: A universally labeled glucose molecule is a common starting point for broadly interrogating central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[5]

-

Positionally Labeled Glucose (e.g., [1,2-¹³C]-Glucose): Using glucose labeled at specific carbon positions can provide higher resolution for specific pathways. For example, [1,2-¹³C] glucose is particularly useful for resolving fluxes through the PPP versus glycolysis.[2][5]

-

¹³C-Glutamine: To specifically probe the TCA cycle and related anaplerotic and cataplerotic reactions, ¹³C-labeled glutamine is an excellent choice.[4]

-

Parallel Labeling Experiments: For complex metabolic networks, conducting parallel experiments with different tracers (e.g., one with [U-¹³C]-glucose and another with ¹³C-glutamine) can significantly enhance the resolution of metabolic fluxes.[4]

Table 1: Common ¹³C Tracers and Their Primary Applications

| ¹³C-Labeled Substrate | Primary Metabolic Pathways Interrogated | Key Insights |

| [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Overall carbon metabolism, biosynthesis precursor contribution |

| [1,2-¹³C]-Glucose | Glycolysis vs. Pentose Phosphate Pathway | Relative flux through oxidative and non-oxidative PPP |

| [U-¹³C]-Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Glutamine's role in replenishing TCA cycle intermediates |

| [¹³C]-Fatty Acids | Fatty Acid Oxidation (FAO) | Contribution of FAO to cellular energy metabolism |

Achieving Metabolic and Isotopic Steady State

A core assumption in many ¹³C-MFA models is that the system is at both a metabolic and isotopic steady state.

-

Metabolic Steady State: This implies that the concentrations of intracellular metabolites are constant over time. This is typically achieved by maintaining cells in a consistent culture environment with a constant supply of nutrients.

-

Isotopic Steady State: This means that the isotopic enrichment of intracellular metabolites has reached a plateau and is no longer changing. It is crucial to experimentally verify this by collecting samples at multiple time points (e.g., 18 and 24 hours) after introducing the tracer to ensure the labeling patterns are stable.[4]

Detailed Experimental Protocol: From Cell Culture to Sample Collection

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials

-

Base cell culture medium deficient in the nutrient to be labeled (e.g., glucose-free DMEM)

-

¹³C-labeled substrate (e.g., [U-¹³C]-glucose)

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled metabolites in standard FBS.[6]

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

Ice-cold 80% Methanol (HPLC grade) in water

-

Liquid Nitrogen

-

Cell scrapers

Step-by-Step Cell Culture and Labeling Procedure

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing the base medium with the ¹³C-labeled substrate at the desired concentration, along with dFBS and other necessary supplements.

-

Initiation of Labeling: Aspirate the standard culture medium and wash the cells once with pre-warmed PBS. Immediately add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubation: Return the cells to the incubator and culture for a duration sufficient to approach isotopic steady state. This time should be optimized for your specific cell line and experimental conditions.

-

Metabolism Quenching and Metabolite Extraction:

-

Place the culture plates on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.

-

Immediately add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer, effectively quenching all metabolic activity.[7]

-

Before the liquid nitrogen completely evaporates, add ice-cold 80% methanol to the plate.[8]

-

Use a cell scraper to detach the cells into the methanol solution.[7][8]

-

Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the tubes thoroughly.

-

Centrifuge at maximum speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris and proteins.[7]

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

Store the metabolite extracts at -80°C until analysis.

-

LC-MS/MS Analysis: Detecting the ¹³C Signature

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used analytical technique for measuring the mass isotopomer distributions of metabolites.[9]

Sample Preparation for LC-MS/MS

Metabolite extracts are typically dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent for LC-MS/MS analysis.

Chromatographic Separation and Mass Spectrometric Detection

-

Chromatography: Techniques like reversed-phase or hydrophilic interaction liquid chromatography (HILIC) are used to separate the complex mixture of metabolites.[10]

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurately measuring the masses of the different isotopologues. Data is acquired in full scan mode to capture the entire mass spectrum of eluting metabolites.[10]

Table 2: Example LC-MS/MS Parameters for Metabolite Analysis

| Parameter | Setting | Rationale |

| Column | HILIC Column | Good retention and separation of polar metabolites. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.8 | Provides good peak shape for acidic compounds. |

| Mobile Phase B | Acetonitrile | Elutes metabolites based on polarity. |

| Flow Rate | 0.3 mL/min | Standard flow rate for analytical scale columns. |

| Ionization Mode | Negative ESI | Many central carbon metabolites ionize well in negative mode. |

| Scan Range | 70-1000 m/z | Covers the mass range of most central metabolites. |

| Resolution | > 70,000 | Necessary to resolve isotopologues and distinguish from isobaric interferences. |

Data Analysis and Flux Calculation: From Raw Data to Biological Insight

The ultimate goal of ¹³C-MFA is to calculate the intracellular metabolic fluxes. This is a multi-step process that involves processing the raw mass spectrometry data and then using computational models to estimate the fluxes.[4]

Mass Isotopomer Distribution (MID) Analysis

The raw data from the mass spectrometer contains the intensity of each mass isotopomer for every metabolite of interest. This information needs to be corrected for the natural abundance of ¹³C (approximately 1.1%) and other heavy isotopes.[10][11] This correction is crucial for accurately determining the enrichment due to the ¹³C tracer.

Computational Flux Modeling

The corrected MIDs, along with other measured rates (e.g., substrate uptake and product secretion rates), are then used as inputs for computational modeling.[2] Software packages like INCA, Metran, or 13CFLUX2 are used to solve a system of algebraic equations that describe the metabolic network.[3][12] The software iteratively adjusts the flux values in the model to find the best fit between the simulated and experimentally measured MIDs.[13]

// Nodes for metabolites Glucose [label="Glucose"]; G6P [label="Glucose-6-P"]; F6P [label="Fructose-6-P"]; FBP [label="Fructose-1,6-BP"]; GAP [label="GAP"]; Pyr [label="Pyruvate"]; Lac [label="Lactate"]; AcCoA [label="Acetyl-CoA"]; Cit [label="Citrate"]; aKG [label="α-Ketoglutarate"]; Mal [label="Malate"]; OAA [label="Oxaloacetate"]; Rib5P [label="Ribose-5-P"]; Gln [label="Glutamine"]; Glu [label="Glutamate"];

// Glycolysis Pathway Glucose -> G6P [label="Glycolysis"]; G6P -> F6P; F6P -> FBP; FBP -> GAP; GAP -> Pyr; Pyr -> Lac [label="Fermentation"]; Pyr -> AcCoA;

// Pentose Phosphate Pathway G6P -> Rib5P [label="PPP", dir=both];

// TCA Cycle AcCoA -> Cit; Cit -> aKG; aKG -> Mal; Mal -> OAA; OAA -> Cit;

// Anaplerosis Gln -> Glu [label="Glutaminolysis"]; Glu -> aKG; Pyr -> OAA [label="Anaplerosis"]; } Caption: Central Carbon Metabolism Pathways.

Trustworthiness and Self-Validation

The robustness of a ¹³C-MFA study relies on several internal checks and validation steps:

-

Goodness-of-Fit: Statistical tests (e.g., chi-squared test) are used to evaluate how well the model-simulated MIDs fit the experimental data. A poor fit may indicate an incomplete or inaccurate metabolic network model.[13]

-

Confidence Intervals: The flux estimation process should also provide confidence intervals for each calculated flux, indicating the precision of the estimate.

-

Redundancy of Measurements: A key strength of ¹³C-MFA is that it often involves more measurements than unknown flux parameters, leading to a statistically overdetermined system that improves the accuracy and confidence of the flux estimates.[2]

Conclusion and Future Directions